N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a pyridin-3-yl group at position 5, and a thioacetamide side chain linked to a 4-nitrophenyl group. However, commercial availability issues have been noted, with indicating its discontinuation, suggesting challenges in synthesis or application .
Properties
Molecular Formula |
C21H16N6O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N6O3S/c28-19(23-16-8-10-18(11-9-16)27(29)30)14-31-21-25-24-20(15-5-4-12-22-13-15)26(21)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,28) |
InChI Key |
XCYMEFDOVKWQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-Nitrophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound recognized for its complex structure and potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Structural Overview
The compound has the following molecular characteristics:
- Molecular Formula : C21H16N6O3S
- Molecular Weight : Approximately 432.46 g/mol
- Key Functional Groups : Nitrophenyl group, triazole ring, thioether linkage
The unique combination of these structural features contributes to its biological activity, particularly in medicinal chemistry applications.
Antibacterial Properties
This compound exhibits significant antibacterial activity. Compounds with triazole rings are known to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that this compound can inhibit critical enzymes necessary for microbial survival.
| Compound | Activity | Target Microorganisms |
|---|---|---|
| N-(4-Nitrophenyl)-2-thioacetamide | Antibacterial | Various strains |
| 5-Amino-1,2,4-triazole | Antifungal | Fungal pathogens |
| 1-(Pyridin-3-yloxy)-2-thioacetamide | Antimicrobial | Broad spectrum |
Antifungal Properties
In addition to antibacterial effects, the compound shows promising antifungal activity. The triazole moiety is known for its role as an antifungal agent by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes . This makes it a valuable candidate for further development in antifungal therapies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (liver cancer) | 1.18 ± 0.14 | |
| MCF7 (breast cancer) | 0.67 | |
| PC3 (prostate cancer) | 0.80 |
These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for microbial and cancer cell survival.
- Molecular Interactions : Studies suggest that the triazole core allows for significant molecular interactions with target proteins involved in disease processes .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in different biological contexts:
- Anticancer Screening : A study conducted by Arafa et al. evaluated various derivatives of triazoles for their anticancer activity using MTT assays. The results indicated that compounds similar to N-(4-Nitrophenyl)-2-thioacetamide displayed promising cytotoxic effects against multiple cancer cell lines .
- Antimicrobial Testing : In vitro tests confirmed the antibacterial and antifungal activities of related compounds with similar structural features, reinforcing the potential of N-(4-Nitrophenyl)-2-thioacetamide as an effective antimicrobial agent .
Chemical Reactions Analysis
Key Synthetic Reactions
The synthesis of this compound involves multi-step processes, as outlined below:
a. Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. For example:
textThiosemicarbazide + Base → Cyclized Triazole Intermediate [5][6]
Reaction conditions typically involve refluxing in ethanol or DMF with bases like NaOH or Cs₂CO₃ .
b. Thioether Linkage Introduction
The thioether (-S-) bridge is formed through S-alkylation reactions:
textTriazole-thiol + Halogenated Acetamide → Thioether Product [1][6]
This step often employs cesium carbonate as a base in DMF at room temperature, achieving yields of 61–82% .
c. Nitrophenyl Group Attachment
The nitrophenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or condensation reactions. For example:
textAcetamide Intermediate + 4-Nitroaniline → N-(4-Nitrophenyl)acetamide Derivative [1][3]
Reactions are catalyzed by acidic or basic conditions, depending on the electrophilicity of the aromatic ring.
Functional Group Reactivity
The compound participates in reactions mediated by its distinct functional groups:
Reduction of Nitro Group
The nitrophenyl group can be reduced to an amine under catalytic hydrogenation:
textN-(4-Nitrophenyl)acetamide + H₂/Pd-C → N-(4-Aminophenyl)acetamide [3][7]
This reaction is critical for generating bioactive amine derivatives.
Thioether Oxidation
Controlled oxidation yields sulfoxides or sulfones:
textThioether + mCPBA → Sulfoxide (1 eq.) or Sulfone (2 eq.) [5][6]
Oxidation selectivity depends on stoichiometry and reaction time .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity, as shown in the table below:
| Compound Variant | Key Structural Difference | Reactivity Impact |
|---|---|---|
| Pyridin-4-yl isomer | Pyridine substitution at C4 | Lower electrophilicity at triazole ring |
| Allyl-substituted triazole | Allyl group at N4 | Enhanced susceptibility to radical reactions |
| Methoxyphenyl analogue | -OCH₃ instead of -NO₂ | Reduced NAS reactivity due to electron-donating group |
Analytical Characterization
Reaction progress and product purity are monitored using:
Stability and Degradation
The compound degrades under prolonged UV exposure or strong acidic conditions, forming:
-
Hydrolysis Products : 4-Nitroaniline and triazole-thiol
-
Oxidative Byproducts : Sulfoxides (major) and sulfones (minor)
This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry precursors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the phenyl, pyridinyl, and acetamide groups, which significantly influence their physical properties and bioactivity. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects on Bioactivity: VUAA1 and OLC15 () share the triazole-thio-acetamide backbone but differ in phenyl (ethyl vs. butyl) and pyridinyl (3-yl vs. 2-yl) substituents. VUAA1 acts as an Orco agonist, while OLC15 is a potent antagonist, highlighting how minor structural changes reverse biological function .
- Melting Points and Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
